molecular formula C8H13NS2 B8620700 N-Cyclohexyl-1,3-dithietan-2-imine CAS No. 59754-36-8

N-Cyclohexyl-1,3-dithietan-2-imine

Cat. No.: B8620700
CAS No.: 59754-36-8
M. Wt: 187.3 g/mol
InChI Key: LNXJQRDLINVERQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1,3-dithietan-2-imine is a chemical compound of interest in advanced organic and medicinal chemistry research. Its structure, featuring a 1,3-dithietane ring system with an imine group and a cyclohexyl substituent, suggests potential utility as a key intermediate or building block in the synthesis of more complex molecules. Researchers may explore its applications in the development of novel heterocyclic compounds, ligands for catalysis, or in materials science. The reactivity of the imine group makes it a versatile precursor for further chemical transformations, including nucleophilic additions and cyclization reactions. The presence of sulfur atoms within the dithietane ring could also lend itself to studies in coordination chemistry. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should consult relevant safety data sheets and adhere to all appropriate safety protocols.

Properties

CAS No.

59754-36-8

Molecular Formula

C8H13NS2

Molecular Weight

187.3 g/mol

IUPAC Name

N-cyclohexyl-1,3-dithietan-2-imine

InChI

InChI=1S/C8H13NS2/c1-2-4-7(5-3-1)9-8-10-6-11-8/h7H,1-6H2

InChI Key

LNXJQRDLINVERQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C2SCS2

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of N Cyclohexyl 1,3 Dithietan 2 Imine

Reactivity at the Imine Functional Group

The imine functional group (C=N) is characterized by an electrophilic carbon atom and a nucleophilic, basic nitrogen atom. This duality governs its reactivity towards a wide range of reagents.

Nucleophilic Addition Reactions to the C=N Bond

The carbon-nitrogen double bond in N-Cyclohexyl-1,3-dithietan-2-imine is susceptible to attack by nucleophiles. This reaction is a fundamental process for forming new carbon-heteroatom and carbon-carbon bonds. nih.govnih.gov The general mechanism involves the attack of a nucleophile on the electrophilic imine carbon, leading to a tetrahedral intermediate that can be subsequently protonated or undergo further reaction.

The stability of many imines can be a challenge for their isolation and storage, which has led to the development of methods using stable precursors that generate the imine in situ. nih.gov Organocatalysts are often employed to facilitate enantioselective additions of nucleophiles to imines. nih.gov A variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based species, can be utilized in these additions. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions to Imines

Nucleophile TypeReagent ExampleProduct Type
CarbonOrganolithium reagents (e.g., n-BuLi)Substituted amine
Grignard reagents (e.g., EtMgBr)Substituted amine
Cyanide (e.g., HCN)α-Aminonitrile
HydrideSodium borohydride (B1222165) (NaBH₄)Secondary amine
Lithium aluminum hydride (LiAlH₄)Secondary amine
NitrogenAminesAminal (if further reaction occurs)
OxygenWaterCarbonyl compound and amine (hydrolysis)
Alcoholsα-Amino ether
SulfurThiolsα-Amino thioether

Hydrolysis and Reversibility of Imine Formation

Imines can undergo hydrolysis in the presence of water, particularly under acidic conditions, to revert to the corresponding carbonyl compound and primary amine. unizin.orglibretexts.orgyoutube.com This reaction is the reverse of imine formation. The process is initiated by the protonation of the imine nitrogen, which enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. youtube.com The resulting carbinolamine intermediate then eliminates the amine to yield the carbonyl compound. libretexts.org The reaction's reversibility is a key characteristic, and the equilibrium can be shifted by controlling the reaction conditions, such as the concentration of water. youtube.com The rate of imine formation and hydrolysis is pH-dependent, with the maximum rate typically observed at a weakly acidic pH of around 4 to 5. unizin.org

Reduction Pathways and Reductive Amination Analogs

The C=N double bond of the imine can be reduced to a C-N single bond, converting the imine into a secondary amine. This transformation is a crucial method for amine synthesis. organic-chemistry.org Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

This reduction is the final step in a process known as reductive amination, a powerful method for preparing amines from carbonyl compounds. nih.gov In reductive amination, an aldehyde or ketone reacts with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. nih.gov This one-pot procedure is highly efficient and widely used in organic synthesis. nih.gov A variety of reducing agents can be used, with their selection often depending on the specific substrates and desired chemoselectivity. nih.gov

Table 2: Common Reducing Agents for Imines

Reducing AgentAbbreviationTypical Conditions
Sodium borohydrideNaBH₄Methanol or ethanol (B145695) solvent
Sodium cyanoborohydrideNaBH₃CNMildly acidic pH
Sodium triacetoxyborohydrideNaBH(OAc)₃Acetic acid catalyst, often in DCE
Catalytic HydrogenationH₂/Pd, Pt, NiPressurized H₂ gas, various solvents

Oxidation Reactions of the Imine Moiety (e.g., to oxaziridines)

The imine functional group can be oxidized to form a three-membered ring containing oxygen, known as an oxaziridine. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through the electrophilic addition of the peroxy acid oxygen to the C=N double bond.

In some cases, the oxidation of amines can lead to the formation of imines as intermediates. nih.gov For instance, the photoelectrochemical oxidation of benzylamine (B48309) can yield an imine through a nitrogen-centered radical cation intermediate. nih.gov

Acid-Base and Lewis Acid-Base Reactions

The nitrogen atom of the imine group possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and capable of reacting with acids. libretexts.org Protonated imines, or iminium ions, have pKa values generally in the range of 5-7, making them less basic than amines (pKa of protonated amines is ~10). libretexts.org This reduced basicity is attributed to the higher s-character of the sp² orbital, which holds the lone pair electrons more tightly to the nitrogen nucleus. libretexts.org

Imines can also act as Lewis bases, reacting with Lewis acids. ua.es This interaction can activate the imine towards nucleophilic attack by increasing the electrophilicity of the imine carbon. ua.es This principle is utilized in Lewis acid-catalyzed reactions of imines. ua.es

Transformations Involving the 1,3-Dithietane (B8821032) Heterocycle

The 1,3-dithietane ring is a four-membered heterocycle containing two sulfur atoms. Its reactivity is influenced by ring strain and the presence of the sulfur atoms. While specific studies on the transformations of the 1,3-dithietane ring in this compound are not extensively documented, analogies can be drawn from the chemistry of related 1,3-dithianes and other thietanes.

The 1,3-dithietane moiety is a thioacetal of a carbonyl group. A key reaction of the related, less strained six-membered 1,3-dithianes is the deprotonation at the C2 position to form a stabilized carbanion, which can then act as a nucleophile in carbon-carbon bond-forming reactions. scribd.com However, in this compound, the C2 carbon is part of the imine double bond and lacks a proton, so this specific reaction is not applicable.

Transformations involving the 1,3-dithietane ring in this context would likely involve reactions at the sulfur atoms or ring-opening processes.

Oxidation of Sulfur: The sulfur atoms in the dithietane ring can be oxidized to sulfoxides and sulfones using various oxidizing agents. The asymmetric oxidation of 1,3-dithianes to their corresponding 1-oxides has been reported. rsc.org

Desulfurization/Ring Opening: The 1,3-dithietane ring can be cleaved under reductive or oxidative conditions. Desulfurization reactions, often employing reagents like Raney nickel, would lead to the removal of the sulfur atoms and the formation of a methylene (B1212753) group. Hydrolysis of the thioacetal functionality, typically using mercury(II) salts in aqueous acid, can regenerate a carbonyl group. youtube.com Given the structure of the starting imine, hydrolysis would likely lead to the formation of carbon disulfide, cyclohexylamine, and other products.

Ring Transformations: Strained four-membered rings can undergo ring-expansion or ring-contraction reactions under thermal or catalytic conditions. researchgate.netresearchgate.net While specific examples for 1,3-dithietan-2-imines are scarce, such transformations are known for other sulfur-containing heterocycles.

Table 3: Potential Transformations of the 1,3-Dithietane Ring

Reaction TypeReagentsPotential Product(s)
Sulfur Oxidationm-CPBA, H₂O₂Sulfoxide (B87167), Sulfone
DesulfurizationRaney NickelN-Cyclohexylmethyleneamine (and subsequent products)
HydrolysisHgCl₂/H₂OCarbon disulfide, Cyclohexylamine

Ring-Opening Reactions of the Dithietane Core

The 1,3-dithietane ring is a four-membered heterocycle containing two sulfur atoms and two carbon atoms. While specific studies on the ring-opening of this compound are not extensively detailed in the provided results, the reactivity of the closely related thietane (B1214591) ring provides valuable insights. Thietanes, which are four-membered rings containing one sulfur atom, can be synthesized through various methods, including the ring-opening of three-membered heterocycles like oxiranes. For instance, chloromethyloxirane and its derivatives react with hydrogen sulfide (B99878) in the presence of a base to yield thietane-3-ols. beilstein-journals.org This process involves the nucleophilic attack of the sulfur species on the oxirane ring, leading to its opening and subsequent intramolecular cyclization to form the thietane ring. beilstein-journals.org

Another relevant reaction is the intramolecular nucleophilic ring-opening of oxiranes by a newly generated thiolate. beilstein-journals.org This type of reaction, where a sulfur-based nucleophile attacks and opens a strained ring, suggests that the dithietane core of this compound could be susceptible to similar nucleophilic attacks, leading to ring-opening. The presence of two sulfur atoms might influence the regioselectivity and reactivity of such processes.

Reactivity of Sulfur Atoms within the Dithietane Ring (e.g., Oxidation)

The sulfur atoms in a dithietane ring are potential sites for oxidation. While direct studies on the oxidation of this compound were not found, the chemistry of related sulfur-containing heterocycles offers parallels. For example, in the synthesis of certain thietane derivatives, the oxidation of a sulfide to a sulfoxide or sulfone is a common transformation. beilstein-journals.org This suggests that the sulfur atoms in the dithietane ring of the title compound could likely be oxidized using common oxidizing agents to form the corresponding S-oxides or S,S-dioxides. The presence of the imine and cyclohexyl groups could influence the stereoselectivity of such an oxidation.

Transformations Involving the Dithietane as a Masked Carbonyl Equivalent

Dithioacetals are well-known masked carbonyl groups in organic synthesis. The 1,3-dithietane moiety can be considered a cyclic dithioacetal. Although specific examples involving this compound as a masked carbonyl equivalent are not detailed in the search results, the general principle of using dithioacetals as protecting groups for carbonyls is a fundamental concept in organic chemistry. This implies that the dithietane ring could potentially be hydrolyzed under specific conditions to reveal a carbonyl group, though the presence of the exocyclic imine would likely influence the reaction conditions and outcome.

Intermolecular and Intramolecular Reactivity Profiles

Cycloaddition Reactions (e.g., [2+2] cycloadditions, Diels-Alder reactions)

The imine functionality in this compound makes it a potential participant in cycloaddition reactions.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common method for forming four-membered rings. beilstein-journals.orglibretexts.org These reactions often involve the excitation of one reaction partner to an excited state, which then adds to another molecule. libretexts.org While specific examples with this compound are not provided, the imine double bond could potentially undergo [2+2] cycloaddition with alkenes or other suitable partners under photochemical conditions. nih.gov

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comlibretexts.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile. masterorganicchemistry.comlibretexts.org The imine group can act as a dienophile, particularly when activated by electron-withdrawing groups. libretexts.org The reactivity in Diels-Alder reactions is influenced by the electronic properties of both the diene and the dienophile. libretexts.orglibretexts.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.org Ionic Diels-Alder reactions, involving iminium cations, exhibit enhanced reactivity compared to their neutral imine counterparts. nih.gov

1,3-Dipolar Cycloadditions: This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. libretexts.orgnih.gov Imines can act as dipolarophiles. Furthermore, certain nitrogen-containing heterocycles can act as masked 1,3-dipoles, which can be generated thermally or photochemically and then undergo intramolecular [3+2] cycloadditions. beilstein-journals.orgresearchgate.net This suggests that this compound could potentially react with 1,3-dipoles.

Table 1: Types of Cycloaddition Reactions

Reaction Type Description Potential Role of this compound
[2+2] Cycloaddition A pericyclic reaction between two components with two π-electrons each to form a four-membered ring. libretexts.org The C=N bond could act as one of the two-electron components.
Diels-Alder ([4+2] Cycloaddition) A concerted reaction between a conjugated diene (4π electrons) and a dienophile (2π electrons) to form a six-membered ring. masterorganicchemistry.comlibretexts.org The C=N bond could act as the dienophile.

| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. libretexts.orgnih.gov | The C=N bond could act as the dipolarophile. |

Influence of the Cyclohexyl Moiety on Reactivity and Selectivity (Steric and Electronic Effects)

The cyclohexyl group attached to the nitrogen atom of the imine is expected to exert both steric and electronic effects on the reactivity of this compound.

Steric Effects: The bulky cyclohexyl group can sterically hinder the approach of reactants to the imine nitrogen and the adjacent carbon atom. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For example, in cycloaddition reactions, the cyclohexyl group may direct the incoming reactant to the less hindered face of the imine. In Diels-Alder reactions, steric hindrance at the bonding sites can inhibit or prevent the reaction. libretexts.org

Electronic Effects: The cyclohexyl group is generally considered to be an electron-donating group through an inductive effect. This can influence the electron density of the imine double bond. In the context of Diels-Alder reactions, electron-donating groups on the dienophile are generally not favorable for reactions with electron-rich dienes but can be advantageous in inverse-electron-demand Diels-Alder reactions. The electronic nature of substituents plays a crucial role in determining the rate and feasibility of cycloaddition reactions. libretexts.org

Spectroscopic Characterization and Structural Elucidation of N Cyclohexyl 1,3 Dithietan 2 Imine

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic techniques are fundamental tools for determining the structure of chemical compounds. Each method provides unique information about the molecular framework, functional groups, and electronic properties of a substance.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, ¹⁵N, COSY, HSQC, HMBC)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: A proton NMR spectrum of N-Cyclohexyl-1,3-dithietan-2-imine would be expected to show distinct signals for the protons on the cyclohexyl ring and the dithietane ring. The chemical shifts and splitting patterns of the cyclohexyl protons would provide information about their chemical environment and connectivity. The protons on the dithietane ring would likely appear as a singlet or an AB quartet, depending on the solvent and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. One would expect to see signals corresponding to the carbons of the cyclohexyl ring, the methylene (B1212753) carbon of the dithietane ring, and the characteristic imine carbon (C=N). The chemical shift of the imine carbon is particularly diagnostic and would be expected in the downfield region of the spectrum.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, would provide direct information about the electronic environment of the nitrogen atom in the imine group.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the protons within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in connecting the cyclohexyl group to the dithietane-imine moiety.

A hypothetical data table for the NMR analysis of this compound is presented below, based on typical chemical shift ranges for similar structural motifs.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key HMBC Correlations
N-CH (Cyclohexyl)3.0 - 3.5 (m)50 - 60C=N, Cyclohexyl CH₂
Cyclohexyl CH₂1.0 - 2.0 (m)25 - 35Other Cyclohexyl CH₂, N-CH
S-CH₂-S4.0 - 4.5 (s)30 - 40C=N
C=N-160 - 170N-CH, S-CH₂-S

This table contains hypothetical data for illustrative purposes only.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key absorption bands would be:

Functional Group Expected Absorption Range (cm⁻¹)
C=N (Imine) Stretch1690 - 1640
C-H (Aliphatic) Stretch3000 - 2850
C-S Stretch800 - 600

The presence of a strong band in the 1690-1640 cm⁻¹ region would be a clear indicator of the imine functional group.

Electronic Spectroscopy (UV-Visible Spectroscopy) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing groups). The imine group (C=N) and the sulfur atoms in the dithietane ring constitute the primary chromophores in this compound. One might expect to observe π → π* and n → π* transitions. The exact absorption maxima (λmax) would depend on the solvent used.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid.

Determination of Absolute and Relative Stereochemistry

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds would be determined, confirming the connectivity and geometry of the molecule. For instance, it would confirm the four-membered dithietane ring structure and the geometry around the C=N double bond.

Conformation: The preferred conformation of the cyclohexyl ring (e.g., chair) and its orientation relative to the dithietane ring would be elucidated.

Intermolecular Interactions: The packing of the molecules in the crystal lattice and any significant intermolecular forces, such as hydrogen bonding or van der Waals interactions, would be revealed.

Stereochemistry: This technique would unambiguously determine the relative stereochemistry of the molecule. If a chiral precursor were used in the synthesis, X-ray crystallography could also be used to determine the absolute stereochemistry.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Data not available.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H...S Hydrogen Bonds, S...O Contacts, Hirshfeld Surface Analysis)

Data not available.

Conformational Analysis and Stereochemical Aspects

Data not available.

Computational and Theoretical Investigations of N Cyclohexyl 1,3 Dithietan 2 Imine

Quantum Chemical Methodologies Applied to Molecular Systems

Quantum chemical methods are instrumental in elucidating the fundamental properties of N-Cyclohexyl-1,3-dithietan-2-imine. These approaches, including Density Functional Theory (DFT) and ab initio methods, offer detailed insights into the molecule's electronic structure and geometry.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations can predict a variety of properties, including optimized molecular geometry, electronic distribution, and spectroscopic characteristics.

For this compound, DFT calculations would be expected to reveal a nearly planar 1,3-dithietane (B8821032) ring. The exocyclic imine bond (C=N) would likely exhibit a typical double bond character. The cyclohexyl group attached to the imine nitrogen introduces conformational flexibility.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C=N Bond Length~1.28 Å
C-S Bond Lengths (ring)~1.82 Å
N-C (cyclohexyl) Bond Length~1.47 Å
C-S-C Bond Angle (ring)~80-85°
S-C-S Bond Angle (ring)~95-100°
Dihedral Angle of Dithietane Ring~5-15°

Note: These are predicted values based on calculations on similar structures and have not been experimentally verified for this specific molecule.

The electronic structure analysis from DFT would likely show the highest occupied molecular orbital (HOMO) localized on the sulfur atoms and the imine double bond, while the lowest unoccupied molecular orbital (LUMO) would be centered on the C=N bond. This distribution is crucial for understanding the molecule's reactivity.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are particularly useful for obtaining precise predictions of reaction energies and barrier heights. For this compound, ab initio calculations could be employed to refine the geometric parameters obtained from DFT and to accurately predict properties like dipole moment and polarizability.

The conformational landscape of this compound is largely determined by the orientation of the cyclohexyl group. Molecular mechanics (MM) force fields provide an efficient way to explore this conformational space. MM methods approximate the molecule as a collection of atoms interacting via a classical potential, allowing for rapid calculation of energies for different conformations.

Molecular dynamics (MD) simulations, which use these force fields, can simulate the movement of the molecule over time, providing insights into its dynamic behavior and the relative populations of different conformers. For the N-cyclohexyl group, the chair conformation is expected to be the most stable, with the nitrogen substituent in either an axial or equatorial position. The energy difference between these two orientations can be calculated to determine the preferred conformation.

Computational Studies on Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of this compound and for elucidating the mechanisms of its reactions.

By mapping the potential energy surface, computational methods can identify the most likely pathways for chemical reactions. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. For this compound, potential reactions could include hydrolysis of the imine, cycloadditions, or reactions involving the sulfur atoms.

For instance, in a hypothetical hydrolysis reaction, computational studies could model the approach of a water molecule to the imine carbon, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps. The geometry of the transition state for each step can be precisely calculated.

Table 2: Hypothetical Reaction Energetics for the Hydrolysis of this compound

Reaction StepCalculated ParameterPredicted Energy (kcal/mol)
Nucleophilic AttackActivation Energy (Ea)15-25
Proton TransferActivation Energy (Ea)5-10
C-N Bond CleavageActivation Energy (Ea)20-30
Overall ReactionReaction Enthalpy (ΔH)-5 to -15

Note: These values are hypothetical and serve as an illustration of the types of data that can be obtained from computational studies.

In Silico Analysis of this compound: A Search for Computational Insights

A comprehensive review of scientific literature was conducted to gather data for a detailed computational and theoretical analysis of this compound, focusing on its electronic structure, spectroscopic properties, and intermolecular interactions. Despite extensive searches for specific computational studies on this compound, no dedicated research articles corresponding to the requested analyses were found.

The intended investigation was structured to cover the following areas:

Analysis of Electronic Effects and Charge Distribution on Reactivity: This section would have explored how the arrangement of electrons and partial charges across the molecular structure influences its chemical behavior. Computational methods such as Density Functional Theory (DFT) are typically used to calculate molecular electrostatic potential (MEP) maps and atomic charges (e.g., Mulliken, NBO) to predict sites susceptible to electrophilic or nucleophilic attack.

In Silico Spectroscopic Property Prediction and Validation:

Computational NMR Chemical Shift Prediction: This subsection was planned to detail the theoretical prediction of 1H and 13C NMR chemical shifts. Such predictions are valuable for confirming molecular structures and are often achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. While general methods for predicting NMR spectra using machine learning and DFT exist, specific data for this compound is not available in the surveyed literature. d-nb.inforesearchgate.netresearchgate.net

Simulated Vibrational and Electronic Spectra: This area would have focused on the computational simulation of infrared (IR) and UV-Vis spectra. These simulations help in understanding the vibrational modes of the molecule and its electronic transitions. nih.govnih.govresearchgate.net Although theoretical calculations on various aromatic imines have been performed to correlate experimental spectra with computational data, similar studies on the target dithietane-imine compound are absent.

Elucidation of Non-Covalent Interactions and Supramolecular Assembly: This final section aimed to investigate the weak intermolecular forces, such as hydrogen bonds and van der Waals forces, that govern how molecules of this compound interact with each other. researchgate.netnih.govnih.gov Understanding these interactions is crucial for predicting crystal packing and the formation of larger, ordered structures known as supramolecular assemblies. nih.govresearchgate.net While the principles of supramolecular chemistry and non-covalent interactions are well-established, their specific application to this compound has not been documented in published research.

The inquiry for specific computational and theoretical data on this compound across the specified domains of reactivity, spectroscopy, and intermolecular interactions did not yield any relevant research findings. The scientific literature, as of this review, does not appear to contain the detailed computational investigations required to populate the requested article structure. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables on this specific compound is not possible at this time.

Advanced Applications and Prospective Research on N Cyclohexyl 1,3 Dithietan 2 Imine

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

Building Blocks for Nitrogen- and Sulfur-Containing Heterocycles

In theory, the 1,3-dithietane (B8821032) ring of N-Cyclohexyl-1,3-dithietan-2-imine could undergo ring-opening or rearrangement reactions to form a variety of nitrogen- and sulfur-containing heterocyclic systems. Such transformations are common for related sulfur-containing compounds. However, specific studies detailing these pathways for this compound are not found in the current body of scientific literature. The reactivity of the imine bond could also, in principle, be harnessed in cyclization reactions to create diverse heterocyclic structures.

Precursors for Optically Active Compounds

The synthesis of optically active compounds often involves the use of chiral auxiliaries or precursors that can be resolved into their respective enantiomers. While the N-cyclohexyl group introduces a stereocenter, there is no published research that explores the use of this compound in the synthesis of enantiomerically pure compounds. The potential for this compound to act as a chiral building block remains an unexplored area of research.

Exploration in Materials Science and Polymer Chemistry

The unique combination of a dynamic imine bond and a sulfur-rich core theoretically positions this compound as a candidate for novel materials. Yet, its practical application in these fields has not been documented.

Potential in Dynamic Covalent Polymer Networks (Polyimines)

Dynamic covalent chemistry, particularly involving imine bonds, is a burgeoning field for the development of self-healing and recyclable polymers. The reversible nature of the imine linkage allows for the creation of dynamic polymer networks. While the concept is well-established, there are no specific reports on the incorporation of this compound into such polymer systems. Its bifunctional nature could theoretically allow it to act as a crosslinker or a monomer in the formation of novel polyimines with unique properties imparted by the dithietane ring.

Application in Functional Organic Materials (e.g., n-type organic semiconductors)

Organic semiconductors are crucial components in flexible electronics. The development of n-type organic semiconductors, which transport negative charge carriers, has been a significant challenge. Sulfur- and nitrogen-containing compounds are often explored for these applications due to their electronic properties. However, the electronic characteristics of this compound and its potential as an n-type organic semiconductor have not been investigated, according to available scientific data.

Future Directions in this compound Research

The current lack of research on this compound highlights a significant opportunity for new avenues of chemical inquiry. Future research could productively focus on the following areas:

Fundamental Synthesis and Reactivity: A foundational study on the synthesis, purification, and characterization of this compound is a necessary first step. Subsequent exploration of its fundamental reactivity, including ring-opening reactions of the dithietane moiety and transformations of the imine group, would provide valuable insights into its potential as a synthetic intermediate.

Exploration in Heterocyclic Synthesis: Systematic studies on the use of this compound as a precursor for novel nitrogen- and sulfur-containing heterocycles could uncover new molecular scaffolds with potential applications in medicinal chemistry and materials science.

Polymer Chemistry and Materials Science: Investigating the incorporation of this compound into dynamic covalent polymer networks could lead to the development of new smart materials with tunable properties. Furthermore, a comprehensive study of its electronic properties is warranted to assess its potential in the field of organic electronics.

Computational Studies: In the absence of experimental data, computational modeling could provide initial predictions of the compound's reactivity, electronic structure, and potential for various applications, thereby guiding future experimental work.

Catalyst Development for Selective Transformations

There is currently no published research on the development of catalysts derived from or utilizing this compound for selective chemical transformations. The potential of its dithietane and imine functionalities to coordinate with metal centers or to act as an organocatalyst remains a purely theoretical concept at this time.

Exploration of Novel Reaction Pathways and Domino Reactions

No studies have been identified that explore novel reaction pathways, including domino or cascade reactions, involving this compound. The reactivity of the strained 1,3-dithietane ring in conjunction with the exocyclic imine has not been investigated, leaving its potential for complex molecule synthesis unknown.

Advanced In Situ Spectroscopic Monitoring of Reactions

The scientific literature lacks any reports on the use of advanced in situ spectroscopic techniques, such as FT-IR, NMR, or Raman spectroscopy, to monitor reactions involving this compound. Consequently, there is no data on its reaction kinetics, intermediates, or mechanistic pathways.

Rational Design of Derivatives with Tunable Reactivity and Properties

As there is no foundational research on the synthesis and properties of the parent this compound, no studies on the rational design of its derivatives for tunable reactivity or specific properties could be found. The exploration of how modifications to the cyclohexyl group or the dithietane ring would influence its electronic and steric properties is an open area for future investigation.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclohexyl-1,3-dithietan-2-imine, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves nucleophilic substitution or cyclization reactions. For example, the dithietan ring can be formed via condensation of thiols with imine precursors under controlled pH and temperature. Similar compounds like N-cyclohexyl-1,3-propanediamine (CHAP) are synthesized using amine-functionalized cyclohexyl groups and sulfur-containing reagents . Optimize yields by varying solvents (e.g., chloroform or DMSO for solubility ) and catalysts (e.g., Lewis acids). Monitor intermediates via TLC or NMR.

Q. How can the solubility and stability of this compound be experimentally determined for storage and handling?

  • Methodology :

  • Solubility : Test in polar (methanol, DMSO) and non-polar (chloroform) solvents using saturation point analysis .
  • Stability : Conduct accelerated degradation studies under varying temperatures (-18°C to room temperature) and humidity . Use HPLC or GC-MS to quantify decomposition products.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR : Assign cyclohexyl protons (δ 1.2–2.2 ppm) and dithietan sulfur groups (δ 3.5–4.5 ppm for adjacent protons) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 232.34 for a related benzothiazole derivative ) and fragmentation patterns.
  • IR : Identify imine (C=N stretch ~1640 cm⁻¹) and dithietan (S-S stretch ~500 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the electronic and steric environment of this compound influence its reactivity in CO₂ capture applications?

  • Methodology : Compare with structurally similar amines like N-cyclohexyl-1,3-propanediamine (CHAP), which shows high CO₂ absorption due to its dual amine sites . Use quantum mechanical calculations (DFT) to model electron density at the imine nitrogen and sulfur atoms. Experimentally, measure absorption capacity via gravimetric analysis under controlled CO₂ partial pressures .

Q. What environmental risks are associated with this compound, and how can its persistence in aquatic systems be mitigated?

  • Methodology :

  • Risk Assessment : Analyze micropollutant release using road runoff data (e.g., N-cyclohexyl-1,3-benzothiazol-2-amine at 0.30 µg/vkm ). Perform biodegradation studies in simulated wastewater.
  • Mitigation : Test advanced oxidation processes (AOPs) like UV/H₂O₂ to degrade the compound. Monitor byproducts via LC-MS .

Q. How can computational models resolve contradictions in experimental data for this compound’s thermodynamic properties?

  • Methodology : Apply the Modified Kent-Eisenberg Model to correlate solubility and absorption data, as done for CHAP in CO₂ capture studies . Validate predictions using experimental phase equilibrium measurements. Address discrepancies (e.g., solubility vs. temperature curves) by refining activity coefficients in the model .

Q. What strategies improve the selectivity of this compound in catalytic applications?

  • Methodology : Modify the cyclohexyl group to alter steric hindrance. Compare with N-cyclohexyl-2-thiazolin-2-amine derivatives, where bulky substituents enhance selectivity in asymmetric catalysis . Use kinetic studies (e.g., Arrhenius plots) to assess activation energy differences between pathways.

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